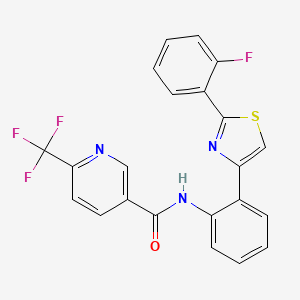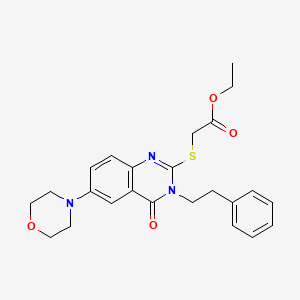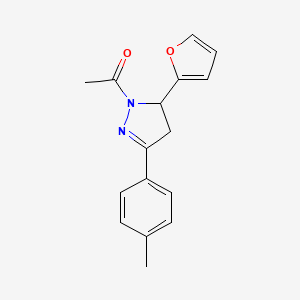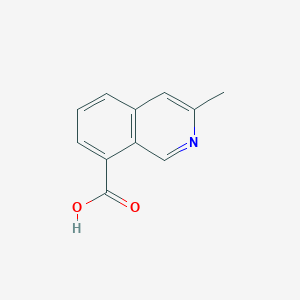![molecular formula C14H7F4N3O2S B2733391 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 955975-49-2](/img/structure/B2733391.png)
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a sophisticated chemical compound with significant potential across various fields of science, particularly in chemistry and pharmacology. Its unique molecular structure incorporates fluorophenyl, thiazole, and pyrazole moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions, starting with the formation of the thiazole ring through a condensation reaction between a halogenated phenyl derivative and a thioamide This intermediate undergoes further reactions to construct the pyrazole ring, often involving cyclization reactions under controlled conditions
Industrial Production Methods: At the industrial scale, the production of this compound involves optimized processes to enhance yield and purity. Large-scale synthesis often incorporates catalytic reactions and automated purification systems to ensure consistent quality. Industrial methods may also employ continuous flow chemistry techniques to streamline production and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: Transformation into various oxidation states using oxidizing agents like potassium permanganate.
Reduction: Conversion to reduced forms with reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions facilitated by reagents like lithium diisopropylamide.
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed: The reactions yield various products depending on the reagents and conditions, ranging from simple derivatives to complex analogs with altered functional groups.
Scientific Research Applications
Chemistry: Utilized as a precursor for the synthesis of more complex molecules and as a catalyst in various reactions.
Biology: Studied for its potential as a biochemical probe due to its unique molecular structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Employed in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. Its fluorophenyl and thiazole moieties enable it to bind to proteins and enzymes, modulating their activity. The trifluoromethyl group enhances the compound's stability and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Compared to other similar compounds, such as pyrazole-4-carboxylic acid derivatives and fluorophenyl thiazoles, 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups. This compound's distinctive structure imparts unique chemical properties, such as enhanced reactivity and stability, making it a valuable tool in scientific research.
Similar Compounds
Pyrazole-4-carboxylic acid derivatives
Fluorophenyl thiazoles
Trifluoromethyl-substituted pyrazoles
There you go—a deep dive into the complex world of this compound. Happy experimenting!
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2S/c15-9-4-2-1-3-7(9)10-6-24-13(20-10)21-11(14(16,17)18)8(5-19-21)12(22)23/h1-6H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUXDKENFOJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-methylbutyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2733310.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide](/img/structure/B2733311.png)


![N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2733316.png)
![[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2733317.png)

![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)
![N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2733321.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2733325.png)
![3-(4-Chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2733329.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2733330.png)

